Cefazolin pivaloyl

概要

説明

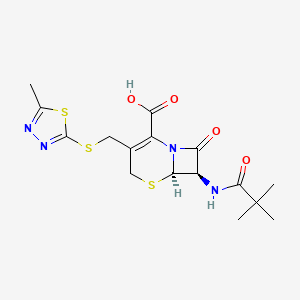

Cefazolin, also known as cefazolin pivaloyl, is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . It is also given before, during, or after certain types of surgery to prevent infections . Cefazolin injection comes as a powder to be mixed with liquid, or as a premixed product, to be injected intravenously (into a vein) over a period of 30 minutes .

Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A practical and convenient synthesis of cefazolin under sequential one-flow conditions has been reported . This method enables the target compound to be obtained in a short period without any intermediate isolation .Molecular Structure Analysis

Cefazolin sodium is one of the β-lactam antibiotics belonging to the first-generation cephalosporines, more broadly cephems . It has a molecular formula of C16H20N4O4S3 and a molecular weight of 428.549 .Chemical Reactions Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium .Physical And Chemical Properties Analysis

Cefazolin is a clear to pale yellow liquid, having a pungent odor . It is used as a building block in pharmaceutical, refining chemicals, and agrochemical industries .科学的研究の応用

1. Toxicity Studies

Cefazolin sodium's impurities have been researched for their embryotoxicity, cardiotoxicity, and neurotoxicity in zebrafish. It was found that specific structures within these impurities have distinct impacts on embryo deformities, motor nerve function, and cardiac effects (Chen et al., 2017).

2. Drug Delivery Systems

Studies on cefazolin-loaded mesoporous silicon microparticles demonstrated their ability to sustain bactericidal effects against Staphylococcus aureus, indicating potential for more effective and controlled drug delivery, especially in orthopedic surgery (Yazdi et al., 2014).

3. Environmental Impact and Degradation

Research on the photocatalytic degradation of cefazolin in aquatic environments explored the use of N-doped TiO2 under UV and sunlight irradiation, providing insights into the environmental impact and degradation pathways of this antibiotic (Gurkan et al., 2012).

4. Clinical Efficacy in Infections

Clinical studies on continuous cefazolin infusion for treating bone and joint infections highlighted its efficacy, feasibility, and safety. The research also examined serum and bone cefazolin concentrations in patients, contributing to the understanding of its therapeutic effectiveness (Zeller et al., 2008).

5. Pharmacokinetics and Dosing

The pharmacokinetics of cefazolin in maternal plasma and amniotic fluid during pregnancy were studied, providing important insights for optimizing dosing regimes during pregnancy (Allegaert et al., 2009).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cefazolin pivaloyl plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This interaction leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s broad-spectrum activity is due to its ability to attain high serum levels and its rapid excretion via urine .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death . In mammalian cells, this compound has been shown to have minimal toxicity, making it a suitable candidate for treating bacterial infections without significant adverse effects on host cells . The compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism in mammalian cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of this process leads to the activation of autolytic enzymes, resulting in cell lysis and death . This compound’s effectiveness is attributed to its high affinity for PBPs and its ability to resist degradation by beta-lactamases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, maintaining its antibacterial activity for extended periods . Studies have shown that the compound remains effective in inhibiting bacterial growth even after prolonged exposure . Its stability can be influenced by factors such as temperature and pH, which may affect its degradation rate . Long-term effects on cellular function have not shown significant adverse outcomes, indicating its suitability for extended use in clinical settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively treats bacterial infections without causing significant toxicity . At higher doses, this compound may cause adverse effects such as nephrotoxicity and gastrointestinal disturbances . Studies have identified a threshold dose beyond which the risk of toxicity increases, emphasizing the importance of adhering to recommended dosage guidelines .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hydrolysis to release the active cefazolin component . The metabolic pathways involve enzymes such as esterases, which facilitate the conversion of this compound to its active form . The compound’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring its efficacy and safety in clinical use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to serum proteins, which aids in its distribution to various tissues . The compound’s distribution is influenced by factors such as body weight and creatinine clearance, which can affect its pharmacokinetics . Continuous infusion of this compound has been shown to achieve better drug exposure and target attainment compared to intermittent dosing .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound does not exhibit significant subcellular localization within mammalian cells, minimizing the risk of off-target effects . Its activity is directed towards bacterial cells, ensuring its efficacy in treating infections without compromising host cell function .

特性

IUPAC Name |

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQNLAKCAGCVKA-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2384108-14-7 | |

| Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

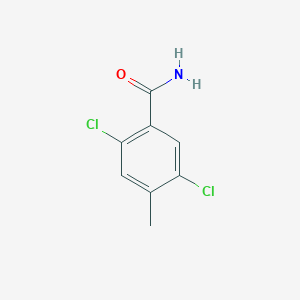

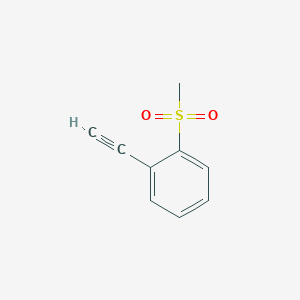

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)